Clavulanic Acid Demonstrates 580-Fold Superior Potency Over Sulbactam Against Clinically Prevalent SHV-1 β-Lactamase
In a direct comparative study of 35 plasmid-mediated β-lactamases, clavulanic acid exhibited significantly higher inhibitory potency than sulbactam for 32 of the 35 enzymes tested. Against SHV-1, one of the two most clinically prevalent Gram-negative plasmid-mediated β-lactamases, clavulanic acid was 580 times more potent than sulbactam, with IC50 values of 0.01 µM for clavulanic acid versus 5.8 µM for sulbactam [1]. Similarly, against TEM-1, clavulanic acid was 60-fold more potent (IC50 0.05 µM vs. 3.0 µM). Across all conventional-spectrum enzymes, clavulanic acid was statistically 20 times more active overall than sulbactam (p < 0.001), and 14 times more potent against extended-spectrum β-lactamases (ESBLs) [1]. While tazobactam showed comparable overall activity to clavulanic acid against these enzyme groups, significant differences in individual enzyme inhibition profiles were observed, underscoring that these inhibitors are not functionally interchangeable [1].
| Evidence Dimension | 50% Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 0.01 µM (SHV-1); 0.05 µM (TEM-1) |
| Comparator Or Baseline | Sulbactam: 5.8 µM (SHV-1); 3.0 µM (TEM-1); Tazobactam: comparable overall potency to clavulanic acid |
| Quantified Difference | 580-fold more potent (SHV-1); 60-fold more potent (TEM-1); 14-fold more potent overall against ESBLs; 20-fold more active overall against conventional-spectrum enzymes |
| Conditions | In vitro enzyme inhibition assay; 35 plasmid-mediated β-lactamases including 20 ESBL derivatives of TEM and SHV, and 15 conventional-spectrum enzymes; nitrocefin reporter substrate. |
Why This Matters
For procurement supporting amoxicillin-clavulanate formulations targeting TEM-1/SHV-1-producing pathogens, clavulanic acid's superior potency directly translates to lower required molar ratios and potentially enhanced clinical efficacy against common resistance mechanisms.
- [1] Payne, D. J., Cramp, R., Winstanley, D. J., & Knowles, D. J. (1994). Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases. Antimicrobial Agents and Chemotherapy, 38(4), 767–772. View Source
